molecular formula C16H18BrNO B5831947 N-[(3-bromo-4-methoxyphenyl)methyl]-3,5-dimethylaniline

N-[(3-bromo-4-methoxyphenyl)methyl]-3,5-dimethylaniline

Cat. No.: B5831947
M. Wt: 320.22 g/mol
InChI Key: AFTFMIUCOYKXSJ-UHFFFAOYSA-N
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Description

N-[(3-bromo-4-methoxyphenyl)methyl]-3,5-dimethylaniline is an organic compound that belongs to the class of aniline derivatives This compound features a bromine atom, a methoxy group, and two methyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4-methoxyphenyl)methyl]-3,5-dimethylaniline typically involves multi-step organic reactionsThe final step involves the formation of the N-[(3-bromo-4-methoxyphenyl)methyl] group via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4-methoxyphenyl)methyl]-3,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Corresponding aldehydes or acids.

    Reduction: De-brominated aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-bromo-4-methoxyphenyl)methyl]-3,5-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-[(3-bromo-4-methoxyphenyl)methyl]-3,5-dimethylaniline involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-bromo-4-methoxyphenyl)methyl]-3,5-dimethylaniline is unique due to the presence of both bromine and methoxy groups on the aniline core, which imparts distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-11-6-12(2)8-14(7-11)18-10-13-4-5-16(19-3)15(17)9-13/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTFMIUCOYKXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC(=C(C=C2)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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